molecular formula C25H41NO5S B606904 Cyslabdan CAS No. 956507-17-8

Cyslabdan

カタログ番号: B606904
CAS番号: 956507-17-8
分子量: 467.665
InChIキー: PSUMRJNLBIVEFF-HSBZVRLGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyslabdan is a non-antibiotic small molecule, a labdan-type diterpene produced by Streptomyces sp. K04-0144, identified for its remarkable ability to potentiate the activity of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) . Its primary research value lies in its unique mechanism of action. Cyslabdan functions by inhibiting the activity of FemA, a key enzyme in the synthesis of the pentaglycine interpeptide bridge in the peptidoglycan of MRSA cell walls . By suppressing pentaglycine bridge formation, cyslabdan alters the peptidoglycan structure, which makes MRSA highly susceptible to β-lactam antibiotics, such as imipenem . Studies report that cyslabdan can reduce the minimum inhibitory concentration (MIC) of imipenem against MRSA by over 1,000-fold, dramatically restoring the drug's effectiveness . The potentiation activity is most pronounced with carbapenem β-lactams . This specific mechanism, which effectively circumvents key bacterial resistance, makes cyslabdan a highly valuable compound for research applications. These include studies on novel combination therapies against antibiotic-resistant bacteria, investigations into bacterial cell wall biosynthesis and its role in resistance, and exploration of virulence factors in MRSA . This product is labeled "For Research Use Only" (RUO). It is not intended for diagnostic or therapeutic procedures in humans or animals.

特性

CAS番号

956507-17-8

分子式

C25H41NO5S

分子量

467.665

IUPAC名

N-acetyl-S-(((1R,2S,3S,8aS)-2,3-dihydroxy-5,5,8a-trimethyl-1-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalen-2-yl)methyl)-L-cysteine

InChI

InChI=1S/C25H41NO5S/c1-7-16(2)9-10-19-24(6)12-8-11-23(4,5)20(24)13-21(28)25(19,31)15-32-14-18(22(29)30)26-17(3)27/h7,9,18-21,28,31H,1,8,10-15H2,2-6H3,(H,26,27)(H,29,30)/b16-9+/t18-,19+,20?,21-,24+,25-/m0/s1

InChIキー

PSUMRJNLBIVEFF-HSBZVRLGSA-N

SMILES

C[C@@]12C(C[C@H](O)[C@@](CSC[C@H](NC(C)=O)C(O)=O)(O)[C@@H]2C/C=C(C=C)\C)C(C)(C)CCC1

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Cyslabdan

製品の起源

United States

Biosynthesis and Synthetic Approaches for Cyslabdan

Elucidation of Cyslabdan Biosynthetic Pathway in Streptomyces sp. K04-0144

Cyslabdan is isolated from the culture broth of Streptomyces sp. K04-0144, a soil isolate actinomycete plos.orgnih.gov. The biosynthesis of cyslabdan involves the formation of its labdane (B1241275) diterpene core and the subsequent attachment of the N-acetylcysteine moiety mdpi.comnih.gov.

Identification of Cyslabdan Precursors and Intermediate Metabolites

The labdane diterpene core of cyslabdan is derived from the terpenoid biosynthetic pathway. Terpenoids are biosynthesized from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) researchgate.net. In bacteria, these precursors are often produced via the methylerythritol phosphate (B84403) (MEP) pathway researchgate.net. A proposed intermediate in the biosynthesis of labdane-related diterpenoids, including cyslabdan, is E-biformene researchgate.net.

Characterization of Key Enzymatic Steps in Cyslabdan Biosynthesis

Bioinformatic analysis of the genome of Streptomyces thermocarboxydus K155, a related species, predicted the presence of a labdane-related diterpenoid (LRD) cluster (lrdABDC) researchgate.net. While this cluster is not directly from Streptomyces sp. K04-0144, it provides insights into potential enzymatic steps. In the context of cyslabdan biosynthesis in Streptomyces cyslabdanicus K04-0144, genome mining revealed a set of four genes, cldA, cldB, cldC, and cldD (the cld cluster), involved in cyslabdan biosynthesis researchgate.net.

Enzymatic steps in the biosynthesis of the diterpene core involve terpene synthases. CldA/RmnA catalyzes the generation of geranylgeranyl diphosphate (GGPP) from DMAPP and IPP researchgate.net. CldB/RmnB converts GGPP to (+)-copalyl diphosphate, and CldD/RmnD generates labda-8(17),12(E),14-triene researchgate.net. CldC is proposed to introduce two oxygen atoms at C-7 and C-8,17 researchgate.net.

The attachment of the N-acetylcysteine moiety to the diterpene core is a crucial step in cyslabdan biosynthesis mdpi.comnih.gov. While an enzymatic route for this carbon-sulfur bond formation has not been definitively ruled out, available data strongly suggest that mycothiol (B1677580) conjugation occurs spontaneously acs.org. Mycothiol-mediated xenobiotic detoxification has been implicated in the generation of the mercapturic acid derivative of cyslabdan dsmz.de.

Genetic Determinants and Regulatory Mechanisms of Cyslabdan Production

Genome mining of Streptomyces cyslabdanicus K04-0144 identified the cld gene cluster (cldA, cldB, cldC, cldD) as being involved in cyslabdan biosynthesis researchgate.net. This cluster forms a single transcriptional unit researchgate.net. Experimental studies, including heterologous expression of the cld cluster, have supported the role of these genes researchgate.net. The deletion of the gene encoding mycothiol (mca) in Streptomyces has also been studied in relation to mercapturic acid derivative formation researchgate.net.

While the specific regulatory mechanisms controlling cyslabdan production in Streptomyces sp. K04-0144 are not extensively detailed in the provided information, the presence of a dedicated biosynthetic gene cluster (cld) suggests coordinated regulation at the transcriptional level researchgate.net. Studies on gene regulation in Staphylococcus aureus, the target of cyslabdan's potentiating activity, highlight complex genetic networks involving global regulators like the agr and sar systems, which control virulence factors and can be influenced by agents targeting cell wall synthesis ejeba.comfrontiersin.org. This provides a broader context for understanding potential regulatory interactions, although the direct regulatory mechanisms for cyslabdan biosynthesis in Streptomyces would involve different pathways.

Total Synthesis Strategies for Cyslabdan

Total synthesis of cyslabdan has been pursued, leading to structural revision and the development of stereoselective approaches jst.go.jpnih.govresearchgate.net.

Retrosynthetic Analysis and Initial Synthetic Routes to Cyslabdan Scaffolds

Initial synthetic strategies for cyslabdan were designed based on the previously reported structure jst.go.jp. A key intermediate in one initial strategy was an epoxide jst.go.jp. The connection of the decalin and N-acetyl-L-cysteine components was envisioned via an SN2 reaction between an epoxide and N-acetyl-L-cysteine jst.go.jp. Another strategy involved an SN2 reaction of a substrate with a triflate leaving group at the C17 position with N-acetyl-L-cysteine methyl ester jst.go.jpresearchgate.net.

Retrosynthetic analysis for the revised structure of cyslabdan also proposed the connection of the decalin and N-acetyl-L-cysteine components via an SN2 reaction between an epoxide and N-acetyl-L-cysteine jst.go.jp. This reaction was expected to proceed without difficulty for the revised structure jst.go.jp. The epoxide intermediate could be synthesized from a lactol jst.go.jp.

Development of Stereoselective and Diastereoselective Cyslabdan Syntheses

The synthesis of cyslabdan requires the development of stereoselective and diastereoselective methods to control the configuration of multiple chiral centers jst.go.jpnih.govresearchgate.net. Early synthetic attempts based on the incorrect structure encountered challenges, particularly with the SN2 reaction due to steric hindrance jst.go.jpresearchgate.net.

Divergent Synthetic Routes to Cyslabdan and Related Analogues

Divergent synthesis is a strategy that allows for the generation of multiple related compounds from a common intermediate or starting material. This approach is valuable for exploring structure-activity relationships and generating libraries of analogues. While the provided search results specifically mention the divergent synthesis of other compound classes like cylindrocyclophanes and hydroxyfluorenes nih.govresearchgate.net, the concept is applicable to the synthesis of cyslabdan analogues.

Studies on the synthesis of cyslabdan have also been instrumental in confirming its absolute configuration. jst.go.jp The extension of the developed synthetic chemistries to the synthesis of structural analogues of cyslabdan for structure-activity relationship studies is an ongoing area of research. jst.go.jp

Semisynthetic Modifications and Derivatization of Cyslabdan

Semisynthetic modification and derivatization involve chemically altering a naturally occurring compound to create new derivatives with potentially improved or altered properties. This approach is a common strategy in drug discovery to explore the chemical space around a natural product scaffold. cambridge.org

The biosynthesis of cyslabdan involves a mycothiol-mediated xenobiotic detoxification pathway. oup.comoup.com An intermediate, (7S, 8S, 12E)-8,17-epoxy-7-hydroxylabda-12,14-diene, is converted into an MSH-S-conjugate, which is then hydrolyzed by mycothiol-S-conjugate amidase to produce cyslabdan. oup.com

Heterologous expression of the cld gene cluster from S. cyslabdanicus in S. avermitilis has resulted in the production of cyslabdan A (the main component) as well as new hydroxylated derivatives, 17-hydroxyl-cyslabdan A and 2-hydroxyl-cyslabdan A. oup.comoup.comresearchgate.net These hydroxylated derivatives, however, showed a dramatically reduced potentiating effect on imipenem (B608078) activity against MRSA compared to cyslabdan A. oup.com This highlights how even minor structural modifications can significantly impact the biological activity of cyslabdan.

While specific detailed examples of extensive semisynthetic derivatization of cyslabdan beyond these biosynthetically produced hydroxylated forms are not extensively detailed in the provided search results, the general principle of chemical derivatization of natural products for exploring activity is well-established. cambridge.orgtandfonline.com The presence of functional groups in cyslabdan, such as hydroxyl groups, a carboxylic acid, an amide, and a thioether, provides potential sites for chemical modifications.

Compound Names and PubChem CIDs

Molecular Mechanisms of Cyslabdan Action

Identification of Cyslabdan Molecular Targets

The primary molecular target of Cyslabdan in MRSA has been identified as FemA, an enzyme crucial for the synthesis of the pentaglycine (B1581309) interpeptide bridge in peptidoglycan. nih.govresearchgate.netresearchgate.net This discovery was the result of targeted investigations into the proteins that physically interact with Cyslabdan within the bacterial cell. nih.govresearchgate.net While FemA is the primary target, studies have also revealed a binding affinity for FemB, a protein with high homology and similar function to FemA. nih.govresearchgate.net However, Cyslabdan does not inhibit the enzymatic function of FemB, suggesting the binding interaction is different from that with FemA. nih.govresearchgate.netresearchgate.net No affinity for a related enzyme, FemX, has been observed. nih.govresearchgate.net

Cyslabdan Binding Assays and Kinetics with Target Proteins

Binding assays have been instrumental in elucidating the specificity of Cyslabdan for its target proteins. nih.gov Enzyme-based assays confirmed that Cyslabdan directly inhibits the activity of FemA. nih.govresearchgate.netresearchgate.net The inhibition of the FemA-catalyzed reaction by Cyslabdan was found to be dose-dependent, with a calculated half-maximal inhibitory concentration (IC₅₀) of 0.53 mM. researchgate.netresearchgate.net In contrast, the enzymatic activities of FemX and FemB were not affected by the presence of Cyslabdan, highlighting the compound's specific action on FemA. nih.govresearchgate.netresearchgate.net

Target ProteinBinding Affinity ObservedEnzymatic InhibitionIC₅₀ (mM)
FemAYesYes0.53
FemBYesNoN/A
FemXNoNoN/A

Structural Biology Approaches to Cyslabdan-Target Interactions

The definitive three-dimensional structure of Cyslabdan has been elucidated and subsequently revised to correct the stereochemistry at the C8 position. nih.govresearchgate.net While a crystal structure for the target protein FemA is available, with some missing residues in the catalytic site being modeled for computational studies, there is currently no published crystal structure or Nuclear Magnetic Resonance (NMR) analysis of the Cyslabdan-FemA complex. nih.gov The absence of a ligand-bound FemA crystal structure in the Protein Data Bank (PDB) has necessitated the use of in silico methods, such as virtual screening focused on the enzyme's active site, to hypothesize the binding mode. nih.gov

Proteomic and Chemical Biology Approaches to Cyslabdan Target Deconvolution

Chemical biology and proteomic strategies were pivotal in identifying FemA as the molecular target of Cyslabdan. nih.govresearchgate.net A key tool in this process was the synthesis of biotinylcyslabdan, a derivative of Cyslabdan modified with a biotin tag. nih.gov This probe was immobilized on avidin beads and used in pull-down experiments with lysates from MRSA. nih.gov The proteins that bound to the biotinylcyslabdan probe were isolated and subsequently identified using mass spectrometry. researchgate.net This unbiased approach led to the successful identification of the protein SAR1388, which is also known as FemA, as the primary binding partner of Cyslabdan. researchgate.net This method confirmed that Cyslabdan interacts directly with FemA in a complex cellular environment. nih.govresearchgate.net

Cyslabdan Modulation of Cellular Pathways in Target Organisms

Cyslabdan exerts its effect by modulating a critical cellular pathway in MRSA: the biosynthesis of the bacterial cell wall. researchgate.net Specifically, it interferes with the formation of the pentaglycine interpeptide bridge, a structure unique to the peptidoglycan of S. aureus that is essential for the rigidity and integrity of the cell wall. nih.govresearchgate.netresearchgate.net

Cyslabdan's Inhibition of Pentaglycine Interpeptide Bridge Synthesis

The synthesis of the pentaglycine interpeptide bridge is a multi-step enzymatic process. researchgate.netresearchgate.net Cyslabdan's primary molecular target, FemA, is responsible for catalyzing the addition of the second and third glycine residues onto the growing chain. researchgate.netresearchgate.net By inhibiting FemA, Cyslabdan effectively halts the elongation of the bridge past the first glycine residue. nih.govresearchgate.net This targeted inhibition is highly specific, as Cyslabdan does not affect the activity of FemX, which adds the first glycine, or FemB, which adds the fourth and fifth glycine residues. nih.govresearchgate.net The result is a disruption of the normal synthesis pathway, leading to the production of incomplete murein monomers. nih.govresearchgate.net

EnzymeFunction in Bridge SynthesisEffect of Cyslabdan
FemXAdds 1st GlycineNo Inhibition
FemAAdds 2nd and 3rd GlycineInhibition
FemBAdds 4th and 5th GlycineNo Inhibition

Effects of Cyslabdan on Bacterial Cell Wall Biogenesis

The inhibition of FemA by Cyslabdan has profound consequences for the architecture of the MRSA cell wall. nih.gov The disruption of pentaglycine bridge synthesis leads to the accumulation of abnormal peptidoglycan precursors, specifically nonglycyl and monoglycyl murein monomers, within the cell wall structure. nih.govresearchgate.netresearchgate.net While Cyslabdan alone does not prevent MRSA growth, the presence of these truncated bridges weakens the cell wall. researchgate.net This structural vulnerability is the key to its synergistic effect with β-lactam antibiotics. researchgate.net The MRSA-specific penicillin-binding protein (PBP2′), which is resistant to β-lactams, is unable to efficiently cross-link the abnormal monoglycyl murein monomers. researchgate.net Consequently, in the presence of both Cyslabdan and a β-lactam like imipenem (B608078), the cell wall synthesis is fatally compromised, leading to bacterial cell death. researchgate.net

Cyslabdan Influence on Related Metabolic and Regulatory Pathways

Cyslabdan's primary mechanism of action, the inhibition of FemA, directly impacts the metabolic pathway of peptidoglycan synthesis in methicillin-resistant Staphylococcus aureus (MRSA). Peptidoglycan is a crucial component of the bacterial cell wall, providing structural integrity and protection. In MRSA, the formation of a unique pentaglycine interpeptide bridge within the peptidoglycan is essential for its structural stability and is a key factor in its resistance to β-lactam antibiotics. nih.gov

The synthesis of this pentaglycine bridge is a multi-step enzymatic process. The enzyme FemX adds the first glycine residue, FemA adds the second and third, and FemB adds the fourth and fifth glycine residues to the lysine side chain of the peptidoglycan precursor. researchgate.net By specifically inhibiting FemA, cyslabdan disrupts this pathway, leading to the accumulation of nonglycyl and monoglycyl murein monomers. nih.gov This incomplete synthesis results in a weakened cell wall structure.

The regulatory consequence of this metabolic disruption is the potentiation of β-lactam antibiotic activity. nih.gov β-lactam antibiotics, such as imipenem, typically act by inhibiting penicillin-binding proteins (PBPs), which are responsible for the final cross-linking of peptidoglycan chains. researchgate.net However, MRSA possesses a modified PBP, PBP2', which has a low affinity for β-lactams, rendering these antibiotics ineffective. researchgate.net When cyslabdan inhibits FemA, the resulting altered peptidoglycan precursors with truncated glycine chains cannot be effectively utilized by PBP2' for cross-linking. researchgate.net This synergistic action restores the susceptibility of MRSA to β-lactam antibiotics. nih.govresearchgate.net

The influence of cyslabdan on peptidoglycan synthesis is highly specific. While it effectively halts the addition of the second and third glycine residues, it does not affect the initial glycine addition by FemX or the final additions by FemB. nih.gov This targeted disruption of a key metabolic pathway central to MRSA's resistance mechanism underscores the compound's potential as a synergistic agent.

Specificity and Selectivity of Cyslabdan's Mechanism

The molecular mechanism of cyslabdan is characterized by a notable degree of specificity and selectivity for its target, the FemA enzyme. nih.govresearchgate.net Research has demonstrated that cyslabdan primarily inhibits FemA activity, while having no discernible effect on the enzymatic activities of FemX and FemB, which are also involved in the pentaglycine interpeptide bridge formation. nih.gov This selectivity is crucial as it pinpoints the precise step in the peptidoglycan synthesis pathway that is disrupted.

Binding assays have further illuminated the specificity of cyslabdan. While it shows an affinity for both FemA and FemB, it does not bind to FemX. nih.gov Despite its affinity for FemB, enzyme-based assays confirm that cyslabdan's inhibitory action is directed at FemA. nih.gov The IC50 value for the inhibition of FemA by cyslabdan has been determined to be 0.53 mM, indicating a dose-dependent inhibitory effect. researchgate.net

This selective inhibition of FemA leads to a specific outcome: the accumulation of nonglycyl and monoglycyl murein monomers within the peptidoglycan of MRSA cell walls. nih.gov This demonstrates that the metabolic bottleneck created by cyslabdan is precisely at the step catalyzed by FemA.

The specificity of cyslabdan also extends to its synergistic interactions with antibiotics. The potentiating activity of cyslabdan is most pronounced for β-lactam antibiotics, particularly carbapenems like imipenem. nih.gov The minimum inhibitory concentration (MIC) of imipenem against MRSA can be dramatically reduced in the presence of cyslabdan. nih.gov This synergistic effect is a direct consequence of cyslabdan's specific mechanism, which weakens the cell wall and renders the bacteria vulnerable to β-lactams that they would otherwise resist. researchgate.net

Structure Activity Relationship Sar of Cyslabdan and Its Analogues

Elucidation of Cyslabdan Pharmacophore and Essential Structural Motifs

Cyslabdan's structure consists of a labdane (B1241275) diterpene core linked to an N-acetylcysteine group via a thioether bond. nih.govkitasato-u.ac.jpresearchgate.net The pharmacophore, representing the essential spatial arrangement of features required for activity, is intimately linked to these components. While a specific pharmacophore model for cyslabdan's interaction with its target (FemA) was not explicitly detailed in the search results, studies on related compounds targeting bacterial cell wall synthesis have utilized pharmacophore modeling to identify key features like hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net Given cyslabdan's mechanism of action involving FemA inhibition, the structural motifs within the labdane skeleton and the N-acetylcysteine moiety that facilitate binding to the enzyme are considered essential for its potentiating activity. plos.orgnih.gov

Impact of Cyslabdan Structural Modifications on Biological Activity

Stereochemical Influences on Cyslabdan Potentiating Activity, including the C8 Stereocenter

The stereochemistry of cyslabdan is critical for its biological activity. An initial structural report of cyslabdan incorrectly assigned the stereochemistry at the C8 position as S. jst.go.jpmolaid.comnih.gov Subsequent synthesis and analysis revealed that the natural product possesses the R configuration at C8. jst.go.jpmolaid.comnih.gov This structural revision highlights the importance of the correct three-dimensional arrangement of atoms, particularly at stereocenters like C8, for the observed potentiating activity. Differences in NOESY NMR signals between the initially reported S-C8 structure and natural cyslabdan (R-C8) confirmed the revised stereochemistry, underscoring its significance in defining the active conformation. jst.go.jp

Role of the Labdane Diterpene Skeleton in Cyslabdan Efficacy

The labdane diterpene skeleton forms the core of the cyslabdan structure. nih.govkitasato-u.ac.jpresearchgate.net This bicyclic system with its attached methyl groups and hydroxyl functionalities is a key component of the molecule's interaction with its biological target, FemA. plos.orgnih.gov The labdane scaffold provides a rigid framework upon which the other functional groups are presented. Studies on labdane-related diterpenoids suggest that the basic core structure, including the fused decalin system and the branching pattern, is fundamental to their biological roles. researchgate.net In the context of cyslabdan, the specific arrangement and functionalization of the labdane skeleton are essential for its recognition and inhibition of FemA, thereby contributing to the potentiation of β-lactam activity. plos.orgnih.gov

Rational Design and Synthesis of Cyslabdan Analogues for Enhanced Potency or Selectivity

The understanding of cyslabdan's SAR provides a basis for the rational design and synthesis of analogues aimed at improving potency or selectivity. By modifying specific parts of the cyslabdan structure, researchers can explore the impact of these changes on FemA inhibition and the potentiation of β-lactam activity. The synthesis of cyslabdan and its analogues, including the revised structure with the R configuration at C8, has been reported, facilitating the creation of libraries of related compounds for SAR studies. jst.go.jpmolaid.comnih.gov

Studies on cyslabdan analogues, such as cyslabdans B and C, have shown variations in potentiating activity depending on structural modifications. Cyslabdan B, with an 18-hydroxy group, and cyslabdan C, with a 1'-methoxy group, exhibited different levels of imipenem (B608078) potentiating activity against MRSA compared to cyslabdan A (the parent compound). researchgate.net Specifically, cyslabdan B showed a 123-fold potentiation, while cyslabdan C showed a 533-fold potentiation, compared to the over 1000-fold potentiation observed with cyslabdan A (referred to as cyslabdan 3 in that study). kitasato-u.ac.jpresearchgate.net This suggests that modifications to the labdane core, such as the introduction of a hydrophilic group at the dimethyl moiety, can be unfavorable for activity. researchgate.net

The ongoing synthesis and evaluation of structural analogues are crucial steps in defining the precise structural requirements for optimal activity and guiding the development of new anti-MRSA agents based on the cyslabdan scaffold. jst.go.jp Rational design approaches, which consider the identified pharmacophore features and the roles of the different structural components, can lead to the development of analogues with improved pharmacological profiles. mdpi.commaynoothuniversity.ie

Pre Clinical Pharmacological Evaluation of Cyslabdan

In Vitro Cyslabdan Potentiation Studies

Initial research on Cyslabdan, a labdane-type diterpene produced by Streptomyces sp. K04-0144, focused on its ability to enhance the activity of existing antibiotics. researchgate.netnih.gov While exhibiting weak intrinsic antibacterial activity against MRSA on its own, with a Minimum Inhibitory Concentration (MIC) of 32-64 mg/L, its true potential was revealed in combination studies. researchgate.netjst.go.jp

Cyslabdan Efficacy in β-Lactam Combinations against Methicillin-Resistant Staphylococcus aureus (MRSA)

The most striking observation from in vitro studies is Cyslabdan's remarkable ability to potentiate the activity of β-lactam antibiotics against MRSA. capes.gov.brresearchgate.net When combined with Cyslabdan, the MIC of imipenem (B608078) against MRSA was dramatically reduced from 16 µg/mL to as low as 0.015 µg/mL. researchgate.netnih.govkitasato-u.ac.jp This represents an over 1000-fold enhancement of imipenem's activity, effectively resensitizing MRSA to this carbapenem (B1253116) antibiotic. jst.go.jpresearchgate.net

The potentiation effect of Cyslabdan is highly specific to β-lactam antibiotics. nih.govkitasato-u.ac.jp Among the β-lactams, the synergy is most pronounced with carbapenems, showing a 500- to 1,000-fold reduction in MIC. plos.orgnih.govsemanticscholar.org The potentiation is less, though still significant, for other β-lactam classes, with a 32-fold reduction for penicillins and a 4 to 32-fold reduction for cephalosporins. researchgate.net This suggests a strong correlation between the specific penicillin-binding protein (PBP) targeted by the β-lactam and the synergistic inhibition by Cyslabdan. researchgate.net

The mechanism behind this potentiation lies in Cyslabdan's ability to inhibit FemA, an enzyme crucial for the synthesis of the pentaglycine (B1581309) interpeptide bridge in the peptidoglycan of MRSA. researchgate.netnih.govjst.go.jp By inhibiting FemA, Cyslabdan disrupts the formation of a stable cell wall, making the bacteria susceptible to β-lactam antibiotics that target cell wall synthesis. nih.govnih.gov Interestingly, this synergistic effect was not observed in methicillin-susceptible Staphylococcus aureus (MSSA), indicating that Cyslabdan's action is specific to the resistance mechanism in MRSA. plos.orgsemanticscholar.org

Table 1: Potentiation of β-Lactam Activity by Cyslabdan against MRSA

Antibiotic MIC (µg/mL) without Cyslabdan MIC (µg/mL) with Cyslabdan (10 µg/mL) Fold Potentiation
Imipenem 16 0.015 >1000
Penicillin G 512 64 8
Cloxacillin 512 16 32
Cefazolin 512 64 8
Cefotaxime 1024 64 16
Cefmetazole 128 4 32

Data sourced from multiple studies. researchgate.netnih.govkitasato-u.ac.jp

Cyslabdan Activity against Other Bacterial Strains and Resistance Mechanisms

The potentiating activity of Cyslabdan is highly specific. Studies have shown that it does not enhance the activity of other classes of antibiotics such as macrolides, aminoglycosides, tetracyclines, or quinolones against MRSA. nih.govmdpi.com Furthermore, its effect is primarily directed at MRSA and not other Gram-positive bacteria like Streptococcus pneumoniae or Bacillus subtilis. mdpi.com Cyslabdan also shows no activity against Gram-negative bacteria, Mycobacterium, or Candida. nih.gov

The unique mechanism of action of Cyslabdan distinguishes it from other β-lactam potentiators. nih.gov Unlike some compounds that inhibit the expression or function of PBP2', the key resistance determinant in MRSA, Cyslabdan has no effect on PBP2'. nih.govnih.gov It also does not inhibit β-lactamases. nih.govnih.gov Instead, its targeted inhibition of FemA, and to a lesser extent FemB, which are involved in building the pentaglycine bridge in the bacterial cell wall, represents a novel strategy to overcome MRSA resistance. researchgate.netplos.orgnih.gov

Evaluation of Cyslabdan in Cell-Based Bacterial Growth Inhibition Assays

Cell-based assays have been instrumental in discovering and characterizing Cyslabdan's activity. jst.go.jpnih.gov These assays typically involve comparing the growth of MRSA in the presence of a β-lactam antibiotic with and without the addition of Cyslabdan. jst.go.jp The significant reduction in bacterial growth in the combination treatment highlights Cyslabdan's potentiation effect. researchgate.netcapes.gov.br

Population analysis has confirmed that most clinical isolates of MRSA become sensitive to imipenem when combined with Cyslabdan. plos.orgsemanticscholar.org In these assays, while Cyslabdan alone does not significantly inhibit MRSA growth, its presence allows β-lactams to effectively kill the bacteria. nih.govresearchgate.net This is because the inhibition of FemA by Cyslabdan leads to the accumulation of murein monomers with incomplete peptide bridges. plos.orgnih.gov While the bacteria can still initially form a cell wall with these altered monomers, the resulting structure is weak and cannot be effectively cross-linked by PBP2', leading to cell lysis and death in the presence of a β-lactam. nih.govresearchgate.net

In Vivo Efficacy of Cyslabdan in Pre-clinical Infection Models (e.g., Murine Models)

While in vitro studies have demonstrated the significant potential of Cyslabdan, the evaluation of its efficacy in living organisms is a critical next step.

Cyslabdan Administration and Efficacy in Systemic Infection Models

Cyslabdan Effects in Localized Infection Models

Pharmacodynamic Biomarkers of Cyslabdan Activity in Model Organisms

In pre-clinical studies, the primary pharmacodynamic biomarker for Cyslabdan's activity is the reduction of the Minimum Inhibitory Concentration (MIC) of β-lactam antibiotics, particularly carbapenems like imipenem, against Methicillin-Resistant Staphylococcus aureus (MRSA). frontiersin.orgnih.gov This potentiation effect is a direct measure of Cyslabdan's ability to resensitize MRSA to these antibiotics.

Research has shown that Cyslabdan, in combination with imipenem, can reduce the MIC of imipenem by over 1000-fold, from 16 µg/mL to as low as 0.015 µg/mL against certain MRSA strains. nih.govscience.gov This dramatic decrease serves as a key indicator of Cyslabdan's synergistic activity. The effect is highly specific to β-lactam antibiotics, with the most significant potentiation observed for carbapenems. nih.gov The potentiation for other β-lactams, such as penicillins and cephalosporins, is less pronounced but still significant. mdpi.com

The molecular basis for this biomarker is Cyslabdan's inhibition of FemA, an enzyme crucial for the synthesis of the pentaglycine interpeptide bridge in the peptidoglycan cell wall of MRSA. science.govjst.go.jpresearchgate.net Inhibition of this process weakens the cell wall, making the bacteria susceptible to β-lactam antibiotics that target penicillin-binding proteins (PBPs) involved in cell wall cross-linking. frontiersin.orgresearchgate.net Therefore, the integrity and composition of the bacterial cell wall can be considered a downstream biomarker of Cyslabdan's action.

While most studies have been conducted in vitro, some research has utilized the Galleria mellonella (greater wax moth) larvae as a simple in vivo model organism to assess the efficacy of anti-MRSA compounds. researchgate.net In such models, survival rates of infected larvae treated with a combination of Cyslabdan and a β-lactam antibiotic would be a critical pharmacodynamic endpoint.

Comparative Pharmacological Profiles of Cyslabdan and Related Potentiators

Cyslabdan is a labdane-type diterpene that enhances the activity of β-lactam antibiotics against MRSA. nih.gov Its pharmacological profile can be compared with other compounds that act as potentiators, though they may have different mechanisms of action.

Several other natural and synthetic compounds have been identified as β-lactam potentiators against MRSA. nih.gov Like Cyslabdan, many of these potentiators exhibit weak intrinsic anti-MRSA activity on their own. nih.gov

Table 1: Comparison of Cyslabdan with Other β-Lactam Potentiators

Compound/ClassCore StructureFold Potentiation of β-Lactam ActivityMechanism of Action
Cyslabdan Labdane-type diterpene>1000-fold (with imipenem) science.govInhibits FemA, involved in pentaglycine bridge synthesis science.govjst.go.jp
Totarol Labdane-type diterpene256- to 2133-foldReported to involve PBP2' nih.gov
MC-200,616 Labdane-type structure256- to 2133-foldReported to involve PBP2' nih.gov
Stemphones Tetracyclic quinone256- to 2133-foldNot specified
Xanthoradones Aromatic ring-containing heterodimer256- to 2133-foldNot specified
Corilagin Tannin256- to 2133-foldNot specified
Tellimagrandin I Tannin256- to 2133-foldNot specified
DMPI & CDFI Synthetic16-fold (with imipenem)Inhibit flippase (MurJ) mdpi.com

Cyslabdan's mechanism of action distinguishes it from some other labdane-type potentiators like Totarol and MC-200,616, which are thought to involve PBP2' (also known as PBP2a), the protein responsible for β-lactam resistance in MRSA. nih.govmdpi.com In contrast, Cyslabdan has been shown to have no effect on the expression or activity of PBP2'. nih.gov Its unique target, FemA, makes it an interesting candidate for combination therapy. science.govjst.go.jp

While Cyslabdan's potentiating activity is specific to β-lactam antibiotics, other compounds may have broader or different specificities. nih.gov For instance, some potentiators might also enhance the activity of other classes of antibiotics like macrolides or quinolones, although this is not the case for Cyslabdan. nih.gov

The concept of potentiators is not limited to antibacterial agents. In the context of cystic fibrosis, for example, "potentiators" are a class of drugs that enhance the function of the defective CFTR protein. cff.orgresearchgate.net These CFTR potentiators, such as Ivacaftor, work by increasing the probability of the CFTR channel being open, allowing for better ion flow. researchgate.netbreath-hannover.de This is mechanistically distinct from Cyslabdan's role as an antibiotic potentiator, but illustrates the broader pharmacological principle of using one compound to enhance the efficacy of another. Other classes of CFTR modulators include "correctors," which help the misfolded protein to traffic to the cell surface, and "amplifiers," which increase the amount of CFTR protein produced. cff.orgcysticfibrosisnewstoday.com

Metabolism and Pharmacokinetics of Cyslabdan

Cyslabdan Absorption and Distribution Profiles in Pre-clinical Systems

Information regarding the absorption and distribution of Cyslabdan is essential to determine its potential bioavailability and concentration in target tissues. However, specific studies detailing these parameters for Cyslabdan are not available in the published literature.

There is currently no publicly available data from in vitro studies, such as Caco-2 permeability assays, to characterize the intestinal permeability of Cyslabdan. These types of assays are standard in preclinical development to predict the oral absorption of a compound.

Scientific literature lacks reports on the tissue distribution of Cyslabdan in animal models. Studies that would typically involve administering the compound to animals and measuring its concentration in various organs and tissues over time have not been published.

Biotransformation Pathways of Cyslabdan

Biotransformation studies are vital for identifying the metabolic fate of a compound, including the metabolites formed and the enzyme systems involved. This information is critical for understanding the compound's clearance and potential for drug-drug interactions.

While the biosynthesis of Cyslabdan and its naturally occurring analogs, Cyslabdan B and Cyslabdan C, has been described, there is no published research identifying the metabolites of Cyslabdan following administration to an in vivo or in vitro metabolic system. researchgate.netenamine.net

There is no available information identifying the specific enzymatic systems, such as cytochrome P450 (CYP) isozymes or other phase I and phase II enzymes, responsible for the biotransformation of Cyslabdan.

No data has been published on the metabolic stability of Cyslabdan in biological matrices like liver microsomes or hepatocytes. Such studies are necessary to determine the intrinsic clearance rate of the compound, which is a key parameter in predicting its in vivo half-life.

Cyslabdan Excretion Routes and Elimination Kinetics

A thorough review of existing scientific literature reveals a notable absence of published research specifically detailing the excretion routes and elimination kinetics of the chemical compound Cyslabdan. While studies have elucidated its discovery, chemical structure, and mechanism of action as a potentiator of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA), its metabolic fate in biological systems remains uncharacterized. mdpi.comnih.govnih.gov

Currently, there are no publicly available data from preclinical or clinical studies that describe the pharmacokinetic profile of Cyslabdan, including its absorption, distribution, metabolism, and excretion (ADME) properties. basinc.com Consequently, key pharmacokinetic parameters such as its elimination half-life, clearance rate, volume of distribution, and the primary routes of excretion (e.g., renal or biliary) have not been determined. The biosynthesis of Cyslabdan involves the conjugation of a labdane-type diterpene with an N-acetyl-L-cysteine moiety through a mycothiol-mediated detoxification pathway in Streptomyces. researchgate.netoup.com However, the subsequent metabolism and excretion of the final Cyslabdan molecule in animal or human systems have not been investigated.

The lack of pharmacokinetic data is not uncommon for novel natural products that are in the early stages of discovery and characterization. sci-hub.se Often, initial research focuses on the compound's primary biological activity and mechanism of action. frontiersin.orgjst.go.jp Extensive pharmacokinetic and toxicological studies are typically conducted at later stages of drug development.

Future research will be essential to understand how Cyslabdan is processed by the body. Such studies would involve in vivo animal models to track the compound and its potential metabolites through various excretory pathways, including urine and feces. basinc.com Furthermore, in vitro studies using liver microsomes could provide insights into its metabolic stability and potential for drug-drug interactions. cytokinetics.com Without such dedicated research, any discussion on the excretion and elimination kinetics of Cyslabdan would be purely speculative.

Advanced Analytical and Spectroscopic Characterization of Cyslabdan

Chromatographic Techniques for Cyslabdan Isolation and Purity Assessment

Chromatography is fundamental to the purification of Cyslabdan from the culture broth of Streptomyces sp. K04-0144 and for verifying its purity. researchgate.net A multi-step process involving different chromatographic principles is typically employed. Initial isolation often uses column chromatography with Diaion HP-20 and octadecylsilane (B103800) (ODS) silica (B1680970) gel. researchgate.net

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the final purification and quantitative analysis of Cyslabdan and its analogs. researchgate.netresearchgate.net Reversed-phase HPLC, utilizing an ODS (C18) column, is the most common method. researchgate.netnih.gov The separation is typically achieved using a gradient elution system with acetonitrile (B52724) and water, often acidified with a small percentage of formic acid or phosphoric acid to ensure sharp peak shapes. researchgate.netasm.org

The amount of Cyslabdan produced during fermentation can be quantified by creating a calibration curve and analyzing the peak area from the HPLC chromatogram. researchgate.net This technique was also instrumental in analyzing the muropeptide composition of MRSA peptidoglycans in studies investigating Cyslabdan's mode of action, demonstrating its versatility. researchgate.netnih.gov Furthermore, HPLC analysis of culture extracts from recombinant Streptomyces strains has been used to detect the production of Cyslabdan and related diterpenoids. acs.org

Table 1: Reported HPLC Conditions for Cyslabdan Analysis

Parameter Condition 1 Condition 2 Condition 3
System Agilent1200 HPLC-DAD asm.org Not Specified researchgate.net Not Specified nih.gov
Column Pursuit XRs ODS (250 mm × 4.6 mm, 5 µm) asm.org Symmetry C18 (4.6 mm × 250 mm) researchgate.net ODS Column nih.gov
Mobile Phase A: H₂O + 0.1% Formic AcidB: CH₃CN + 0.1% Formic Acid asm.org A: 0.05% H₃PO₄ in H₂OB: 0.05% H₃PO₄ in CH₃CN researchgate.net A: 50 mM Sodium Phosphate (B84403), pH 4.35B: 75 mM Sodium Phosphate, pH 4.95 + 15% Methanol nih.gov
Gradient 10-20% B (0-5 min)20-70% B (5-35 min) asm.org 20-min linear gradient from 5% B to 100% B researchgate.net Linear gradient over 50 min nih.gov
Detection Diode Array Detector (DAD) asm.org UV at 210 nm researchgate.net Not Specified

| Reference | asm.org | researchgate.net | nih.govnih.gov |

Direct analysis of Cyslabdan by Gas Chromatography-Mass Spectrometry (GC-MS) is not a standard method due to the compound's high molecular weight and low volatility. However, GC-MS is a valuable tool for analyzing more volatile compounds within the biosynthetic pathway of labdane-type diterpenes. nih.gov For instance, GC-MS has been used to identify terpene precursors and other small molecules present in the culture extracts of the producing organisms or in engineered E. coli systems designed to produce diterpene scaffolds. nih.govrsc.org This analysis can provide insights into the metabolic context in which Cyslabdan is synthesized, even if the final compound itself is not detected. researchgate.netresearchgate.net

The stereochemistry of Cyslabdan, particularly the configuration of the N-acetylcysteine moiety, is critical for its biological activity. Advanced chiral chromatography has been employed to confirm the enantiomeric purity of the cysteine-derived portion of the molecule. In a key study, Cyslabdan was chemically cleaved to separate the labdane (B1241275) skeleton from the N-acetylcysteine. The resulting amino acid derivative was then analyzed by HPLC using a chiral column (Sumichiral OA-5000). researchgate.net By comparing the retention time to that of authentic N-acetyl-L-cysteine and N-acetyl-D-cysteine standards, the amino acid in natural Cyslabdan was unequivocally identified as having the L-configuration. researchgate.net This confirmation was vital for the subsequent total synthesis and structural revision of the molecule. jst.go.jp

Spectroscopic Methods for Cyslabdan Structural Elucidation

Spectroscopic analysis is indispensable for determining the complex chemical structure of Cyslabdan, including its atomic connectivity and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of Cyslabdan. researchgate.net A full suite of NMR experiments, including 1D (¹H, ¹³C) and 2D (COSY, HMQC/HSQC, HMBC), is required to assemble the molecular framework.

¹H and ¹³C NMR spectra provide the initial inventory of protons and carbons in the molecule. researchgate.net

¹H-¹H COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, allowing for the identification of spin systems within the labdane skeleton and the N-acetylcysteine side chain. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different structural fragments, such as linking the diterpene skeleton to the N-acetylcysteine moiety via the thioether bond. researchgate.net

Crucially, ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments were instrumental in revising the initially proposed structure of Cyslabdan. The initial report suggested an S configuration at the C8 position. However, synthetic efforts and subsequent detailed ROESY analysis of both natural and synthetic samples revealed key spatial correlations that were inconsistent with the original structure. jst.go.jpresearchgate.net The observed ROESY correlations definitively established the stereochemistry as (8R), leading to the correction of the compound's structure. jst.go.jp Similar ROESY experiments were used to determine the stereochemistry of related analogs, Cyslabdan B and C. researchgate.net

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Cyslabdan in CD₃OD (Data from researchgate.net)

Position δC (ppm) δH (ppm, J in Hz)
1 41.1 (t) 0.84 (2H, m)
2 19.3 (t) 1.35 (1H, m), 1.63 (1H, m)
3 43.0 (t) 1.14 (1H, m), 1.63 (1H, m)
4 34.1 (s) -
5 53.7 (d) 0.91 (1H, m)
6 27.8 (t) 1.63 (2H, m)
7 72.3 (d) 3.82 (1H, dd, J = 4.5, 11.0)
8 78.8 (s) -
9 55.2 (d) 1.35 (1H, m)
10 39.8 (s) -
11 24.4 (t) 2.13 (1H, m), 2.42 (1H, dt, J = 6.5, 17.0)
12 137.6 (d) 5.55 (1H, t, J = 6.5)
13 133.2 (s) -
14 143.1 (d) 6.35 (1H, t, J = 7.5)
15 29.5 (t) 4.86 (1H, d, J = 7.5), 5.03 (1H, d, J = 7.5)
16 23.3 (q) 1.75 (3H, s)
17 39.2 (t) 2.63 (1H, d, J = 14.0), 2.77 (1H, d, J = 14.0)
18 22.0 (q) 0.91 (3H, s)
19 33.9 (q) 0.84 (3H, s)
20 15.0 (q) 1.00 (3H, s)
1' 177.4 (s) -
2' 54.7 (d) 4.41 (1H, dd, J = 4.5, 9.0)
3' 35.5 (t) 2.82 (1H, dd, J = 9.0, 14.0), 3.02 (1H, dd, J = 4.5, 14.0)
4' 172.5 (s) -

High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), is essential for determining the precise mass of Cyslabdan and its metabolites, which in turn allows for the unambiguous calculation of their molecular formulas. mdpi-res.comnih.gov For the initial structural elucidation of Cyslabdan, HRMS provided a molecular formula of C₂₅H₄₁NO₅S. researchgate.net This information is complementary to NMR data and is a prerequisite for structure confirmation. HRMS is also used to identify related compounds and potential biosynthetic shunt products from the fermentation broth, such as Cyslabdans B and C, by determining their elemental compositions. asm.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

Compound Name
Cyslabdan
Cyslabdan A
Cyslabdan B
Cyslabdan C
N-acetyl-L-cysteine
N-acetyl-D-cysteine

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Cyslabdan Functional Group Analysis

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of chemical compounds. For Cyslabdan, a labdane-type diterpene linked to an N-acetylcysteine moiety, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide critical information regarding its molecular architecture. capes.gov.br

IR spectroscopy probes the vibrational transitions of molecules, allowing for the identification of specific functional groups based on their characteristic absorption frequencies. The IR spectrum of Cyslabdan is characterized by absorption bands that confirm the presence of its key structural components. researchgate.net Research indicates the presence of hydroxyl (–OH) and carbonyl (C=O) groups. researchgate.netresearchgate.net The broad absorption band typically observed in the 3500–3200 cm⁻¹ region is indicative of O–H stretching vibrations from the multiple hydroxyl groups and the carboxylic acid. The presence of a strong absorption band in the 1720–1600 cm⁻¹ range is characteristic of carbonyl (C=O) stretching vibrations. researchgate.net This signal can be complex, representing contributions from both the carboxylic acid and the amide functionalities within the N-acetylcysteine portion of the molecule.

Table 1: Characteristic Infrared (IR) Absorption Bands for Cyslabdan Functional Groups This table is generated based on established spectroscopic principles and data from related compounds.

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
3500 - 3200 (broad)O-H (Alcohol & Carboxylic Acid)Stretching
3300 - 3100N-H (Amide)Stretching
2960 - 2850C-H (Alkane)Stretching
~1710C=O (Carboxylic Acid)Stretching
~1650C=O (Amide I)Stretching
~1550N-H (Amide II)Bending
1300 - 1000C-O (Alcohol & Carboxylic Acid)Stretching
700 - 600S-C (Thioether)Stretching

UV-Vis spectroscopy measures the electronic transitions within a molecule. technologynetworks.com The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org The structure of Cyslabdan lacks an extensive system of conjugated double bonds, which are typically responsible for strong absorption in the near-UV and visible regions. Its primary chromophores are the carbonyl groups of the carboxylic acid and the amide. These groups typically exhibit n → π* transitions, which are relatively weak, and π → π* transitions at shorter wavelengths. For quantitative analysis using High-Performance Liquid Chromatography (HPLC), Cyslabdan is typically monitored at a low UV wavelength, such as 210 nm. researchgate.net This corresponds to the high-energy π → π* electronic transitions of the carbonyl and carboxyl groups, providing the necessary sensitivity for detection.

Bioanalytical Methods for Cyslabdan Quantification in Complex Biological Matrices

The quantification of therapeutic agents like Cyslabdan in complex biological matrices such as plasma, serum, or tissue lysates is fundamental for pharmacokinetic studies and for understanding its mechanism of action. usp.br Bioanalytical methods must be highly selective, sensitive, and robust to accurately measure the analyte in the presence of numerous endogenous compounds. nih.gov For Cyslabdan, methods based on liquid chromatography coupled with mass spectrometry (LC-MS/MS) are the preferred choice, offering superior sensitivity and specificity over techniques like LC-UV. researchgate.net

Several studies have employed HPLC-based methods to analyze Cyslabdan or its effects. For instance, HPLC was used to determine Cyslabdan concentrations in culture broths, using a C18 column with a water/acetonitrile gradient and UV detection. researchgate.net More advanced applications involve analyzing the metabolic impact of Cyslabdan on bacterial cells. nih.gov Researchers have used HPLC to analyze the muropeptides from the peptidoglycan of Methicillin-resistant Staphylococcus aureus (MRSA) treated with Cyslabdan. plos.orgresearchgate.net In these experiments, MRSA cells are lysed, the peptidoglycan is digested, and the resulting fragments are separated by reverse-phase HPLC to quantify changes in the cell wall structure, demonstrating Cyslabdan's inhibitory effect on FemA. nih.govnih.gov

A validated LC-MS/MS method for quantifying Cyslabdan in human plasma would typically involve the following steps:

Sample Preparation: To remove proteins and other interfering substances, a protein precipitation step is performed, often by adding a solvent like acetonitrile to the plasma sample. nih.gov The sample is then centrifuged, and the supernatant is collected for analysis.

Chromatographic Separation: The extract is injected into an LC system. Separation is achieved on a reverse-phase column (e.g., C18) using a gradient elution with a mobile phase consisting of an aqueous component (like water with 0.1% formic acid) and an organic component (like acetonitrile with 0.1% formic acid). nih.govnih.gov

Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive or negative ion mode. The instrument is set to monitor a specific precursor-to-product ion transition for Cyslabdan in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.

The method would be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. nih.gov

Table 2: Exemplar Parameters for a Validated LC-MS/MS Bioanalytical Method for Cyslabdan in Human Plasma This table outlines typical parameters for a robust, validated bioanalytical assay based on established methodologies. nih.govresearchgate.netnih.gov

ParameterDescription
Instrumentation High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS)
Biological Matrix Human Plasma
Sample Preparation Protein precipitation with acetonitrile
Chromatography
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
ElutionGradient elution
Flow Rate0.4 mL/min
Mass Spectrometry
Ionization SourceElectrospray Ionization (ESI), Positive Mode
Detection ModeMultiple Reaction Monitoring (MRM)
Validation
LinearityCalibration curve established over the expected concentration range
Accuracy & PrecisionIntra- and inter-day variations within ±15%
Lower Limit of QuantificationThe lowest concentration measured with acceptable accuracy and precision
SelectivityNo interference from endogenous matrix components
StabilityAssessed under various conditions (freeze-thaw, short-term, long-term)

This type of validated bioanalytical method is crucial for advancing the preclinical and potential clinical development of Cyslabdan.

Chemical Ecology and Biotechnological Production of Cyslabdan

Ecological Role of Cyslabdan within its Natural Environment and Producing Organism (Streptomyces sp.)

Streptomyces are filamentous, Gram-positive bacteria renowned for their ability to produce a vast array of secondary metabolites, which are compounds not essential for normal growth but provide a competitive advantage in their environment. microbiologyresearch.orgnih.gov These metabolites serve various functions, including inhibiting competitors (antibiotics), sequestering essential metals, and facilitating communication. nih.gov Cyslabdan, produced by the soil actinomycete Streptomyces sp. strain K04-0144 (later classified as Streptomyces cyslabdanicus), is a prime example of such a secondary metabolite. jst.go.jpnih.gov

In its natural habitat, Cyslabdan functions as a "potentiator" or "enhancement compound." microbiologyresearch.orgmicrobiologyresearch.org It exhibits minimal intrinsic antibacterial activity but significantly amplifies the efficacy of β-lactam antibiotics, such as carbapenems (e.g., imipenem), against methicillin-resistant Staphylococcus aureus (MRSA). microbiologyresearch.orgnih.govmicrobiologyresearch.org This synergistic action can restore the susceptibility of clinically resistant MRSA strains to β-lactams, increasing their effectiveness by up to 1000-fold. nih.govnih.govmicrobiologyresearch.org

The ecological advantage conferred by Cyslabdan is substantial. By secreting this compound, Streptomyces cyslabdanicus can effectively neutralize competing bacteria like MRSA, not by direct attack, but by making them vulnerable to other ambient antimicrobial agents, which could be produced by the Streptomyces itself or other microorganisms in the complex soil ecosystem. This interaction is a sophisticated form of microbial warfare and cooperation, where the production of a non-lethal compound can dramatically alter the balance of power within a microbial community. microbiologyresearch.orgmicrobiologyresearch.org

The specific molecular target of Cyslabdan is FemA, a crucial enzyme in MRSA that is involved in the synthesis of the pentaglycine (B1581309) interpeptide bridge of peptidoglycan. nih.govjst.go.jpmdpi.compsu.edu Peptidoglycan is a vital component of the bacterial cell wall, providing structural integrity. mdpi.com By inhibiting FemA, Cyslabdan prevents the formation of these essential cross-links, weakening the cell wall. mdpi.complos.org This weakened structure becomes susceptible to the action of β-lactam antibiotics, which target other enzymes (transpeptidases, like PBP2') involved in the final steps of peptidoglycan synthesis. mdpi.compsu.edu

Strategies for Enhanced Cyslabdan Production

The unique mode of action of Cyslabdan makes it an attractive candidate for development as a co-therapy to combat antibiotic-resistant infections. However, natural production levels in wild-type Streptomyces are often low. Consequently, significant research has focused on enhancing Cyslabdan yields through various biotechnological approaches.

Optimizing the fermentation process is a primary strategy for increasing the production of microbial secondary metabolites. This involves systematically adjusting nutritional and physical parameters of the culture conditions to maximize yield. While detailed optimization studies specifically for Cyslabdan are not extensively published, initial fermentation studies provide a baseline.

In a typical laboratory setting, Streptomyces sp. K04-0144 is cultivated in a liquid medium. The production of Cyslabdan is monitored over time, alongside parameters like culture pH and packed cell volume (PCV), which indicates biomass growth. A time-course analysis of Cyslabdan production by Streptomyces sp. K04-0144 shows that the compound's synthesis begins as the culture enters a specific growth phase, a common characteristic for secondary metabolites. researchgate.net

General strategies for fermentation optimization in Streptomyces that could be applied to Cyslabdan production include modifying the composition of the culture medium (e.g., carbon and nitrogen sources), and adjusting physical parameters such as temperature, pH, and aeration. mdpi.comnih.govresearchgate.net Statistical methods like Response Surface Methodology (RSM) are often employed to systematically investigate the effects of multiple variables and identify the optimal conditions for maximal product yield. koreascience.kr

Table 1: Time Course of Cyslabdan Production by Streptomyces sp. K04-0144 This table is illustrative, based on described fermentation experiments. researchgate.net Actual values would be experiment-specific.

Fermentation Day pH of Supernatant Packed Cell Volume (mL) Cyslabdan Production (µg/mL)
1 7.0 0.5 0
2 6.8 1.2 < 0.1
3 6.5 2.5 0.5
4 6.7 3.8 1.5
5 7.2 4.1 2.8
6 7.5 4.0 3.5

Advances in molecular biology offer powerful tools to enhance secondary metabolite production by directly manipulating the producing organism's genetic makeup. Genome mining of S. cyslabdanicus K04-0144 identified the biosynthetic gene cluster (BGC) responsible for Cyslabdan production. jst.go.jpresearchgate.net This cluster, designated 'cld', comprises four key genes (cldA, cldB, cldC, and cldD) that encode the enzymes required for synthesizing the core labdane (B1241275) structure. researchgate.netmdpi.com

Knowledge of the cld cluster enables several genetic engineering strategies:

Promoter Engineering: The native promoter controlling the cld cluster can be replaced with a stronger, constitutive promoter to drive higher levels of gene expression, leading to increased enzyme production and, consequently, higher Cyslabdan yields.

Gene Overexpression: Increasing the copy number of the entire cld cluster or specific rate-limiting genes within the pathway can boost metabolic flux towards Cyslabdan.

Metabolic Pathway Engineering: Deleting genes for competing pathways that draw from the same pool of precursors can redirect metabolic resources towards Cyslabdan synthesis. google.com

These genetic manipulations, often guided by systems biology approaches, aim to rationally re-wire the cell's metabolism for optimized production of the target compound. nih.govsci-hub.se

Synthetic biology involves the transfer of a biosynthetic pathway from its native producer into a more tractable host organism. This "heterologous expression" approach can overcome limitations of the original strain, such as slow growth, low product titers, or complex regulation. sci-hub.se Several Streptomyces species, like S. coelicolor, S. avermitilis, and S. albus, are commonly used as chassis organisms for expressing foreign BGCs due to their well-characterized genetics and ability to produce necessary precursors. mdpi.comnih.gov

The cld gene cluster has been successfully expressed in heterologous hosts. researchgate.netmdpi.comnih.gov For instance, expressing the cld cluster in Streptomyces avermitilis SUKA22 not only resulted in the production of Cyslabdan A but also new hydroxylated derivatives, demonstrating the potential of heterologous hosts to generate novel analogues. researchgate.netmdpi.com Similarly, when a labdane-like gene cluster (lrdABDC) from Streptomyces thermocarboxydus was introduced into a defective S. cyslabdanicus mutant, the production of Cyslabdan was achieved. nih.gov

Table 2: Heterologous Production of Cyslabdan and Related Diterpenoids

Gene Cluster Heterologous Host Products Reference
cld cluster (S. cyslabdanicus) Streptomyces avermitilis SUKA22 Cyslabdan A, 17-hydroxyl-Cyslabdan A, 2α-hydroxyl-Cyslabdan A researchgate.netmdpi.com
lrdABDC cluster (S. thermocarboxydus) Streptomyces cyslabdanicus K04-0144Δcld Cyslabdan, 8,17-epoxy-7-hydroxy labda-12,14-diene nih.gov
lrdABDC cluster (S. thermocarboxydus) Streptomyces coelicolor M1152 (E)-biformene, other labdane-type diterpenoids nih.gov

These synthetic biology and pathway engineering efforts are crucial for creating robust, high-yielding production platforms for Cyslabdan and for generating novel derivatives with potentially improved properties, paving the way for its future development as a therapeutic agent. genscript.com

Future Research Directions and Translational Perspectives for Cyslabdan

Exploration of Unidentified Biological Activities of Cyslabdan

While Cyslabdan's role as an antimicrobial potentiator by inhibiting FemA is well-established, the full spectrum of its biological activities remains an area for further investigation nih.govresearchgate.netresearchgate.net. Natural products from Streptomyces are known for their diverse bioactivities, suggesting that Cyslabdan may possess additional properties beyond its impact on peptidoglycan synthesis mdpi.comresearchgate.net. Future research could employ high-throughput screening and phenotypic assays to uncover other potential effects of Cyslabdan on bacterial physiology, host-pathogen interactions, or even non-antimicrobial targets. Exploring its interactions with other cellular pathways in MRSA or other pathogens could reveal novel mechanisms or synergistic effects with different classes of antimicrobial agents. Additionally, investigating its activity against biofilms, a key factor in chronic infections and antibiotic resistance, could unveil new therapeutic applications acs.org.

Development of Cyslabdan as a Chemical Probe for Peptidoglycan Biosynthesis Research

Cyslabdan's specific inhibition of FemA makes it a valuable tool for studying the intricate process of peptidoglycan biosynthesis in Staphylococcus aureus nih.govresearchgate.netresearchgate.net. Developing Cyslabdan as a chemical probe could provide deeper insights into the dynamics of cell wall synthesis, particularly the formation of the pentaglycine (B1581309) interpeptide bridge nih.govresearchgate.net. This could involve synthesizing labeled versions of Cyslabdan (e.g., fluorescent or biotinylated derivatives) to track its binding to FemA in live bacterial cells and study the spatial and temporal aspects of this interaction nih.govplos.org. Such probes could be used in conjunction with advanced microscopy techniques to visualize the localization and activity of FemA and other enzymes involved in peptidoglycan synthesis under different conditions whiterose.ac.uk. This research could help to elucidate the regulatory mechanisms of cell wall synthesis and identify potential vulnerabilities for therapeutic intervention.

Challenges and Opportunities in Cyslabdan-based Antimicrobial Potentiator Development

Developing Cyslabdan into a clinically viable antimicrobial potentiator presents both challenges and opportunities. A primary opportunity lies in its ability to restore the efficacy of existing β-lactam antibiotics against resistant strains, potentially extending the lifespan of these crucial drugs nih.govjst.go.jpkitasato-u.ac.jp. Cyslabdan itself exhibits minimal antimicrobial activity, which may reduce the selective pressure for resistance development against the potentiator itself jst.go.jpjst.go.jp.

However, challenges include optimizing its pharmacokinetic properties, ensuring its stability in biological environments, and addressing potential off-target effects. Further research is needed to understand the optimal dosage and administration routes for combination therapy. mdpi.comfrontiersin.org Opportunities exist in synthesizing analogs of Cyslabdan with improved potency, specificity, and pharmacological profiles. Structure-activity relationship studies could guide the design of novel compounds that retain the desired FemA inhibitory activity while mitigating potential drawbacks. jst.go.jp

Integration of Cyslabdan Research with Systems Biology and Network Pharmacology Approaches

Integrating Cyslabdan research with systems biology and network pharmacology approaches can provide a holistic understanding of its effects within the complex biological system of a bacterial infection researchgate.netmdpi.comfrontiersin.orgnih.gov. Systems biology can be used to analyze the global impact of Cyslabdan on bacterial gene expression, protein synthesis, and metabolic pathways, providing a broader context for its mechanism of action beyond FemA inhibition researchgate.net. Network pharmacology can help to map the interactions of Cyslabdan with multiple targets and pathways within the bacterial cell and potentially the host, revealing synergistic effects or off-target interactions mdpi.comnih.govmdpi.com.

By combining experimental data from Cyslabdan studies with computational modeling and network analysis, researchers can gain insights into the complex interplay between Cyslabdan, the bacterial cell wall synthesis machinery, resistance mechanisms, and the host immune response researchgate.netfrontiersin.org. This integrated approach can facilitate the identification of optimal drug combinations, predict potential resistance pathways, and inform the development of more effective and targeted therapeutic strategies against MRSA and other challenging bacterial infections mdpi.complos.org.

Q & A

Q. What are the established synthetic routes for Cyslabdan, and how do they address stereochemical accuracy?

Cyslabdan is synthesized via a 10-step reaction sequence starting from N-acetyl-L-cysteine methyl ester. Key steps include epoxidation and SN2 reactions to introduce the thiol group at the C8 position . Early synthesis attempts incorrectly assigned the C8 stereochemistry as S-configuration, but structural revision using X-ray crystallography and NMR confirmed the natural product’s R-configuration . Methodological priorities include minimizing protective group usage and optimizing reaction conditions (e.g., 90°C for SN2 reactions) to achieve a 16% total yield .

Q. What analytical techniques are critical for validating Cyslabdan’s purity and structural identity?

  • Mass spectrometry (FAB-MS/HRFAB-MS/ESI-MS): Confirms molecular weight and fragmentation patterns (e.g., [M+H]+ peak at m/z 449.2) .
  • HPLC: Retention time (14.7 minutes) and UV absorption profiles (λmax 220 nm) are used to assess purity .
  • NMR: 1H and 13C NMR data resolve stereochemical ambiguities, particularly at C8 .

Advanced Research Questions

Q. How does Cyslabdan enhance β-lactam efficacy against MRSA, and what experimental models validate this synergy?

Cyslabdan inhibits pentaglycine interpeptide bridge synthesis in MRSA cell walls, sensitizing bacteria to β-lactams like ceftazidime. Key experiments include:

  • Liquid microdilution assays: MIC values for ceftazidime decrease from >128 µg/mL to 8 µg/mL in the presence of 16 µg/mL Cyslabdan .
  • Biotinylation studies: Biotinylated Cyslabdan retains bioactivity, enabling pull-down assays to identify protein targets (e.g., Fem family enzymes) .
  • Time-kill curves: Demonstrate concentration-dependent bactericidal synergy .

Q. What methodological challenges arise when reconciling conflicting structural data for Cyslabdan analogs?

Discrepancies in stereochemical assignments (e.g., C8 configuration) require:

  • Comparative NMR: Overlay spectra of synthetic and natural products to detect shifts in key protons (e.g., H-8 at δ 3.85 ppm) .
  • X-ray crystallography: Resolve absolute configuration ambiguities, as seen in the revised structure of natural Cyslabdan .
  • Circular dichroism (CD): Correlate Cotton effects with stereochemistry for chiral centers .

Q. How can structure-activity relationship (SAR) studies optimize Cyslabdan’s bioactivity?

  • Core modifications: Replace the N-acetylcysteine moiety with other thiol donors to assess impact on Fem enzyme inhibition .
  • Side-chain variations: Introduce methyl or hydroxyl groups at C3/C4 to evaluate solubility and membrane permeability .
  • In silico docking: Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities for FemX .

Data Analysis and Contradiction Management

Q. How should researchers address variability in MIC values across different MRSA strains?

  • Strain-specific controls: Include reference strains (e.g., ATCC 43300) to normalize MIC data .
  • Statistical tools: Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance of inter-strain differences .
  • Growth curve normalization: Account for differences in bacterial doubling times when interpreting time-kill data .

Q. What strategies mitigate synthesis yield inconsistencies in large-scale Cyslabdan production?

  • Reaction monitoring: Use TLC or inline HPLC to track intermediate formation (e.g., epoxide intermediates) .
  • Catalyst optimization: Screen palladium or enzyme catalysts for stereoselective SN2 reactions .
  • Scale-up protocols: Maintain inert atmospheres (N2/Ar) to prevent thiol oxidation during upscaling .

Ethical and Methodological Considerations

Q. How can researchers ensure reproducibility in Cyslabdan studies?

  • Detailed supplementary data: Provide HPLC gradients, NMR acquisition parameters, and raw MIC datasets .
  • Negative controls: Include β-lactam-only and Cyslabdan-only groups in synergy experiments .
  • Peer validation: Share synthetic intermediates via open-access repositories (e.g., Zenodo) .

Q. What are the limitations of current in vitro models for studying Cyslabdan’s pharmacokinetics?

  • Plasma protein binding: Use equilibrium dialysis to assess free drug concentrations .
  • Metabolic stability: Incubate Cyslabdan with liver microsomes to predict hepatic clearance .
  • In vivo correlation: Conduct murine infection models to validate in vitro findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyslabdan
Reactant of Route 2
Cyslabdan

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。